Positional Isomerism Dictates Herbicidal Spectrum: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Substitution
The pyridine nitrogen position relative to the dihydroisoxazole ring fundamentally alters biological activity profiles. Patent WO2018004223A1 discloses a systematic evaluation of pyridine-based isoxazoline regioisomers. While specific EC50 or ED50 values for 5-(pyridin-2-yl)-4,5-dihydroisoxazole are not explicitly enumerated in the accessible dataset, the patent establishes a class-level inference that the 2-pyridyl substitution pattern yields a distinct weed control spectrum compared to 3-pyridyl and 4-pyridyl analogs [1]. Compounds bearing the 2-pyridyl moiety demonstrate preferential activity against certain grass weed species, whereas the 3-pyridyl and 4-pyridyl configurations exhibit shifted selectivity profiles [1]. This differential activity is attributed to variations in molecular electrostatic potential and steric accessibility at the target binding site, presumed to be protoporphyrinogen oxidase (PPO) or a related enzyme based on the compound class [2].
| Evidence Dimension | Herbicidal activity spectrum variation by pyridine substitution position |
|---|---|
| Target Compound Data | 2-pyridyl substitution; specific quantitative herbicidal activity data not publicly reported in accessible sources |
| Comparator Or Baseline | 3-pyridyl and 4-pyridyl substituted dihydroisoxazole analogs |
| Quantified Difference | Qualitative spectrum shift (not quantified in available data) |
| Conditions | Greenhouse herbicidal screening against monocotyledonous and dicotyledonous weed species (specific species not enumerated in abstract) |
Why This Matters
Procurement of the 2-pyridyl regioisomer rather than a 3-pyridyl or 4-pyridyl analog is essential for replicating SAR studies or for synthesizing lead series where the 2-pyridyl topology is explicitly required.
- [1] Moghu Research Center Ltd; Korea Research Institute of Chemical Technology. Pyridine-based compound including isoxazoline ring, and use thereof as herbicide. WO2018004223A1, 2018. View Source
- [2] Bayer Agriculture Ltd. Heteroaroyl-isoxazole und ihre Verwendung als Herbizide. DE102006057036A1, 2008. View Source
